molecular formula C11H9F3O B1456867 3-(3-Trifluoromethyl-phenyl)-cyclobutanone CAS No. 1080636-44-7

3-(3-Trifluoromethyl-phenyl)-cyclobutanone

Cat. No.: B1456867
CAS No.: 1080636-44-7
M. Wt: 214.18 g/mol
InChI Key: YXFAJJYFSJEVQY-UHFFFAOYSA-N
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Description

3-(3-Trifluoromethyl-phenyl)-cyclobutanone is an organic compound characterized by a cyclobutanone ring attached to a phenyl group substituted with a trifluoromethyl group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Trifluoromethyl-phenyl)-cyclobutanone typically involves the cyclization of appropriate precursors. One common method includes the hydrogenation of intermediates using catalysts such as the Mizoroki–Heck catalyst, followed by hydrolysis . Another approach involves the use of trifluoromethyl ketones as key intermediates, which are synthesized through various methods including the reaction of trifluoromethylated aromatic compounds with cyclobutanone precursors .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation and cyclization processes, utilizing robust catalytic systems to ensure high yield and purity. The choice of catalysts and reaction conditions is critical to optimize the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Trifluoromethyl-phenyl)-cyclobutanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(3-Trifluoromethyl-phenyl)-cyclobutanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Trifluoromethyl-phenyl)-cyclobutanone involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Trifluoromethyl-phenyl)-cyclobutanone is unique due to its cyclobutanone ring, which imparts distinct chemical properties and reactivity compared to other trifluoromethyl-substituted compounds. This uniqueness makes it valuable in specific synthetic and industrial applications.

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]cyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O/c12-11(13,14)9-3-1-2-7(4-9)8-5-10(15)6-8/h1-4,8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFAJJYFSJEVQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701265771
Record name 3-[3-(Trifluoromethyl)phenyl]cyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701265771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1080636-44-7
Record name 3-[3-(Trifluoromethyl)phenyl]cyclobutanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1080636-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[3-(Trifluoromethyl)phenyl]cyclobutanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701265771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[3-(trifluoromethyl)phenyl]cyclobutan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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